molecular formula C12H19NO3 B090205 2,4,5-Trimethoxyamphetamine CAS No. 1083-09-6

2,4,5-Trimethoxyamphetamine

Cat. No. B090205
CAS RN: 1083-09-6
M. Wt: 225.28 g/mol
InChI Key: TVSIMAWGATVNGK-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxyamphetamine (TMA-2) is a potent psychedelic compound that acts as a serotonin 5HT(2) receptor agonist. It is one of the designer drugs derived from dimethoxyamphetamine and has been found on the illicit drug market. TMA-2 is known for its psychotropic potency, which is greater than that of mescaline and other related compounds .

Synthesis Analysis

The synthesis of TMA-2 has been described using methods that involve the general approach of Ramirez and Burger, which was also used to synthesize other homologues of mescaline. The synthesis process results in a compound that is chemically identical to previously described TMA-2, ensuring pharmacological similarity .

Molecular Structure Analysis

X-ray diffraction structure analyses have been conducted on TMA-2, revealing the relative structural arrangements of possible pharmacodynamic groups. These analyses provide insights into the molecular conformation of TMA-2, which resembles that of other substituted phenethylamines and is distinct from neurotransmitters like dopamine and norepinephrine .

Chemical Reactions Analysis

TMA-2 is mainly metabolized by O-demethylation, and studies have identified CYP2D6 as the only cytochrome P450 isoenzyme involved in this metabolic step. However, the metabolites formed are in very small amounts. TMA-2 and its derivatives have also been shown to be non-mechanism-based competitive inhibitors of CYP2D6, which suggests potential but unlikely interactions with other CYP2D6 substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of TMA-2 have been studied through methods such as gas chromatography-mass spectrometry (GC-MS). A GC-MS technique, especially when combined with trifluoroacetyl (TFA) derivatization, has been developed to discriminate and identify the six aromatic positional isomers of TMA, including TMA-2. This method is powerful for distinguishing controlled substances like TMA-2 from other uncontrolled TMAs .

Relevance to Case Studies

The psychotomimetic properties of TMA-2 have been explored in human subjects, where it has been shown to induce hallucinations at certain dosages. The drug's effects have been described as parallel in intensity and duration to those of other psychotropic substances, although vivid hallucinations were not always observed . The receptor interaction profiles of TMA-2 and related compounds have been examined, showing moderate to high affinities for the serotonergic 5-HT2A receptor, which is likely responsible for the psychedelic effects observed in humans .

Scientific Research Applications

  • Receptor Interaction Profiles : TMA-2 is a potent psychedelic compound, and research has shown that it binds with moderate to high affinities to the serotonin 5-HT2A receptor, among others. These findings suggest that TMA-2 and related compounds may induce psychedelic-like effects in humans due to high-affinity binding at the 5-HT2A receptor (Kolaczynska et al., 2019).

  • Metabolism and Toxicological Detection : Studies on TMA-2's metabolism and detection in rat urine using gas chromatographic/mass spectrometric techniques have been conducted. These studies are crucial for understanding the drug's metabolic pathways and for developing methods for its detection in biological samples (Ewald et al., 2006).

  • Effects on Monoamine Neurotransmission : Research exploring the effects of TMA-2 on monoamine re-uptake and release using rat brain synaptosomes has been conducted. This is significant for understanding the impact of TMA-2 on central nervous system neurotransmission (Nagai et al., 2007).

  • Psychedelic Properties : The psychotomimetic (hallucinogenic) properties of TMA-2 have been a subject of study, contributing to our understanding of its effects on human perception and cognition (Shulgin et al., 1961).

  • Biotransformation Studies : Research on how TMA-2 is metabolized by the filamentous fungus Cunninghamella echinulata has been conducted, contributing to the broader field of drug metabolism and pharmacokinetics (Foster et al., 1992).

  • Behavioral Effects in Mice : Studies on the behavioral effects of TMA-2, such as the head twitch response in mice, provide insights into its psychoactive properties and potential applications in neuroscience research (Halberstadt et al., 2019).

  • Pharmacokinetic Study : Research involving the development of a quantitative method for 2C-T-7, a compound structurally similar to TMA-2, in human postmortem samples has implications for forensic toxicology and drug abuse monitoring (Curtis et al., 2003).

  • Quantitative Analysis in Rat Plasma : A method for the identification and quantitation of TMA-2 in rat plasma was developed, which is crucial for pharmacokinetic and toxicological studies (Pirisi et al., 2013).

Mechanism of Action

Target of Action

2,4,5-Trimethoxyamphetamine, a member of the Trimethoxyamphetamines (TMAs) family , primarily targets serotonin receptors such as the 5HT2A receptor . These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.

Mode of Action

The compound exhibits agonist activity on its primary targets, meaning it binds to these receptors and activates them . In addition to this, it also shows generalized dopamine receptor agonism, typical of most amphetamines . This dual action on both serotonin and dopamine receptors contributes to its complex mechanism of action .

Biochemical Pathways

Upon activation of the serotonin and dopamine receptors, this compound affects various biochemical pathways. The activation of these receptors can lead to a range of emotions, from sadness to empathy and euphoria . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its agonist activity on serotonin and dopamine receptors. This can lead to altered mood states, changes in perception, and potentially hallucinogenic effects .

Safety and Hazards

Safety data sheets indicate that precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, including chemical impermeable gloves .

Future Directions

Future research could focus on the pharmacology of 2,4,5-Trimethoxyamphetamine and its related compounds, as their pharmacology is mostly undefined . Further studies on receptor binding and activation profiles of these derivatives at monoamine receptors and transporters could provide valuable insights .

properties

IUPAC Name

1-(2,4,5-trimethoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-8H,5,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSIMAWGATVNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15995-72-9 (hydrochloride)
Record name 2,4,5-Trimethoxyphenylisopropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00874364
Record name 2,4,5-Trimethoxyamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1083-09-6, 22199-15-1
Record name 2,4,5-Trimethoxyamphetamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trimethoxyphenylisopropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanamine, 2,4,5-trimethoxy-alpha-methyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Trimethoxyamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TMA-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/713Z3SL0TJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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